molecular formula C15H16N4O2 B5659292 1-(2-Pyrrolidin-1-ylethyl)chromeno[3,4-d]triazol-4-one

1-(2-Pyrrolidin-1-ylethyl)chromeno[3,4-d]triazol-4-one

Cat. No.: B5659292
M. Wt: 284.31 g/mol
InChI Key: OCVSVJQERLUEEF-UHFFFAOYSA-N
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Description

1-(2-Pyrrolidin-1-ylethyl)chromeno[3,4-d]triazol-4-one is a heterocyclic compound that integrates a pyrrolidine ring, a chromeno structure, and a triazole moiety

Preparation Methods

The synthesis of 1-(2-Pyrrolidin-1-ylethyl)chromeno[3,4-d]triazol-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the chromeno ring followed by the introduction of the triazole moiety and the pyrrolidine ring. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may employ continuous flow reactors and automated systems to scale up the synthesis while maintaining consistency and efficiency .

Chemical Reactions Analysis

1-(2-Pyrrolidin-1-ylethyl)chromeno[3,4-d]triazol-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups. Common reagents include halogens, acids, and bases.

    Cyclization: The compound can undergo cyclization reactions to form additional ring structures, often catalyzed by acids or bases

Scientific Research Applications

1-(2-Pyrrolidin-1-ylethyl)chromeno[3,4-d]triazol-4-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Pyrrolidin-1-ylethyl)chromeno[3,4-d]triazol-4-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

1-(2-Pyrrolidin-1-ylethyl)chromeno[3,4-d]triazol-4-one can be compared with other heterocyclic compounds such as:

Properties

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)chromeno[3,4-d]triazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15-13-14(11-5-1-2-6-12(11)21-15)19(17-16-13)10-9-18-7-3-4-8-18/h1-2,5-6H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVSVJQERLUEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C3=C(C(=O)OC4=CC=CC=C43)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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